N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Description
N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
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Scientific Research Applications
Oxidative Synthesis in Azacyclic Derivatives
N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide and similar compounds have been explored for their role in the oxidative synthesis of azacyclic derivatives. These substances serve as intermediates in the synthesis of complex bioactive materials, highlighting their significance in medicinal chemistry and pharmaceutical research. For instance, oxidative methods using hypervalent iodine species and electrochemical generation from iodobenzene have been examined to enhance the efficacy of synthesizing azacyclic derivatives, as demonstrated in the work of Amano and Nishiyama (2006) (Amano & Nishiyama, 2006).
Potential Antipsychotic Agents
Compounds structurally related to N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide have been studied for their potential as antipsychotic agents. For example, research by Wise et al. (1985) investigated a series of triazaspirodecanones, highlighting their promising profiles in biochemical and behavioral pharmacological models indicative of antipsychotic efficacy (Wise et al., 1985).
Copper-Catalyzed Oxidative Cyclization
The use of copper-catalyzed oxidative ipso-cyclization in the synthesis of azaspiro derivatives, including compounds similar to N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, is another significant application. Qian et al. (2015) developed a method involving copper(II) chloride and molecular oxygen, demonstrating an efficient and cost-effective strategy for the synthesis of these compounds (Qian et al., 2015).
Photomediated Spirocyclization
Another notable application is in photomediated spirocyclization processes. Yang et al. (2022) explored a metal- and oxidant-free approach to produce azaspiro derivatives through a process that constructs C-C and C-I bonds, highlighting an environmentally friendly method for synthesizing such compounds (Yang et al., 2022).
Corrosion Inhibition
The compound and its derivatives have also been examined for their potential in corrosion control. Research by Bentiss et al. (2009) on similar compounds demonstrated their efficacy as corrosion inhibitors in acidic environments, revealing another practical application outside of pharmaceutical research (Bentiss et al., 2009).
properties
IUPAC Name |
N,2-bis(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-4-17-33-23-22(18-5-9-20(31-2)10-6-18)27-25(28-23)13-15-29(16-14-25)24(30)26-19-7-11-21(32-3)12-8-19/h5-12H,4,13-17H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXMNDNJUWYIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N=C1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
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